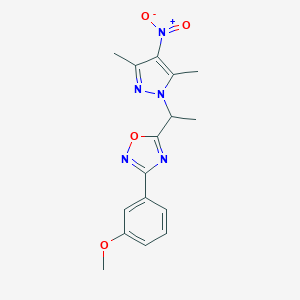![molecular formula C15H11ClF3NO2 B283946 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound is also known as "Fenofibrate," and it belongs to the class of drugs called fibrates. Fenofibrate is used to treat high cholesterol and triglyceride levels in the blood. In
作用机制
The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate binds to PPARα and activates it, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation. This results in a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol levels. It also increases HDL cholesterol levels. This compound has anti-inflammatory effects and has been shown to reduce the expression of pro-inflammatory cytokines. It has also been shown to have antitumor properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful compound for lab experiments due to its hypolipidemic, anti-inflammatory, and antitumor properties. It can be used to study the mechanisms of lipid metabolism, inflammation, and cancer. However, this compound has limitations as well. It is toxic at high doses and can cause liver damage. It also has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to explore its potential use in the treatment of other diseases such as diabetes and metabolic syndrome. Another direction is to investigate its mechanisms of action in more detail, particularly in relation to lipid metabolism and inflammation. Additionally, research can be conducted to identify new analogs of this compound with improved pharmacological properties. Finally, more studies can be conducted to assess the safety and toxicity of this compound, particularly at higher doses.
Conclusion:
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. This compound has been used to treat various diseases such as hyperlipidemia, atherosclerosis, and cancer. Future research can explore its potential use in the treatment of other diseases, investigate its mechanisms of action in more detail, identify new analogs with improved pharmacological properties, and assess its safety and toxicity.
合成方法
The synthesis of 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-(3-chlorophenoxy) acetic acid and 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The product is purified by recrystallization or column chromatography.
科学研究应用
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. This compound has been used to treat various diseases such as hyperlipidemia, atherosclerosis, and cancer.
属性
分子式 |
C15H11ClF3NO2 |
|---|---|
分子量 |
329.7 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-4-2-6-13(8-11)22-9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21) |
InChI 键 |
HRLFEWOQSNSEPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)



![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)
![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)
![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)
![6-Amino-4-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283883.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
![6-Amino-4-[3-(1-naphthylmethoxy)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283887.png)